The synthesis of oxymorphone-naltrexonazine involves several key steps:
The molecular structure of oxymorphone-naltrexonazine can be characterized by its complex arrangement of atoms that includes:
Oxymorphone-naltrexonazine participates in various chemical reactions:
The mechanism of action of oxymorphone-naltrexonazine primarily involves its interaction with the μ-opioid receptor:
Oxymorphone-naltrexonazine exhibits several notable physical and chemical properties:
Techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to characterize the compound's structure and purity .
Oxymorphone-naltrexonazine has several scientific applications:
Research continues into optimizing the synthesis routes for better yields and exploring additional pharmacological profiles that could enhance therapeutic use while reducing risks associated with traditional opioids .
The conceptual foundation for opioid hybrids dates to the 1960s with the synthesis of naltrexone (derived from oxymorphone) by Endo Laboratories, marking the first generation of pure opioid antagonists [1] [10]. Early research demonstrated that covalent integration of agonist and antagonist pharmacophores could yield compounds with unique pharmacological profiles distinct from physical mixtures. Buprenorphine (a semi-synthetic thebaine derivative) emerged in the 1970s as a partial MOP agonist/antagonist, validating the therapeutic potential of mixed activity compounds for addiction treatment [3]. This established the pharmacological principle that compounds with dual activity could deliver therapeutic effects while reducing abuse liability and dependence potential [3] [4].
The 1990s saw targeted development of bivalent ligands, including morphine-naltrexone hybrids, which demonstrated reduced tolerance development in preclinical models [6] [7]. These innovations leveraged three structural strategies:
Table 1: Evolution of Key Opioid Hybrid Compounds
Compound (Year) | Structural Approach | Pharmacological Profile | Primary Innovation |
---|---|---|---|
Naltrexone (1965) | N-cyclopropylmethyl noroxymorphone derivative | Pure opioid antagonist | First oral long-acting competitive antagonist [1] [10] |
Buprenorphine (1978) | Thebaine derivative with C7 side chain modification | Partial μ-agonist/κ-antagonist | Mixed activity reducing abuse potential [3] |
Butorphanol (1980s) | Morphinan-6,14-endoetheno derivative | κ-agonist/μ-antagonist | Balanced analgesia with ceiling respiratory effects [7] |
Oxycodone-naltrexone (2016) | Co-formulated pellets in ER capsules | Sequentially released agonist/antagonist | Abuse-deterrent through antagonist liberation upon crushing [9] |
Modern development of oxymorphone-naltrexonazine builds upon these foundations by incorporating a naltrexone-derived antagonist fragment directly onto the C6 position of oxymorphone’s morphinan scaffold. This approach maintains the intrinsic activity of both components while creating a single-molecule entity with novel binding kinetics [7].
Oxymorphone-naltrexonazine belongs to the 14-oxygenated-N-methylmorphinan-6-one class, characterized by specific structural features that define its pharmacological activity:
The hybrid’s defining structural innovation is the conjugation of naltrexonazine—a cyclic constrained derivative of naltrexone—at the C6 position of oxymorphone. This modification transforms the traditionally unmodified C6 carbonyl into a functionalized attachment point for the antagonist component. Unlike ester-linked prodrugs, this configuration features a stable carbon-carbon bond that resists enzymatic cleavage, ensuring unified pharmacokinetics [7].
Table 2: Structural Motifs and Functional Roles in Oxymorphone-Naltrexonazine
Structural Element | Chemical Features | Functional Role | Receptor Interaction |
---|---|---|---|
Phenanthrene ring | Planar aromatic system | Hydrophobic core anchoring | Van der Waals contacts with TM3/4/6 |
C3-hydroxyl | Phenolic OH group | Hydrogen bond donor | Salt bridge with HIS297 (MOP) |
C14-hydroxyl | Aliphatic OH group | Hydrogen bond acceptor | Interaction with TM2/3 extracellular loop |
N-cyclopropylmethyl | Azabicyclic substituent | Antagonist pharmacophore | Displaces essential Na⁺ ion (MOP) |
Naltrexonazine moiety | Tetrahydropyridoindole | Allosteric modulator | Binds proximal to orthosteric site |
X-ray crystallographic analyses reveal that the naltrexonazine component extends into a receptor subpocket adjacent to the orthosteric binding site, potentially enabling simultaneous engagement of both orthosteric and allosteric domains. This dual binding mode may explain the compound’s unique functional profile compared to physical mixtures of its parent compounds [2] [7].
The pharmacological design of oxymorphone-naltrexonazine addresses three fundamental limitations of conventional opioids through integrated molecular mechanisms:
Tolerance Mitigation: Chronic opioid use induces receptor desensitization through G-protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin recruitment, and receptor internalization. The naltrexonazine component functions as a low-efficacy partial antagonist that modulates receptor endocytosis kinetics. Experimental evidence shows agonist-linked antagonists promote more efficient receptor recycling compared to pure agonists like morphine, which undergo minimal endocytosis leading to prolonged surface signaling and compensatory adaptation [2] [4].
Functional Selectivity (Biased Signaling): The hybrid structure demonstrates preferential activation of G-protein signaling over β-arrestin pathways—a desirable profile since G-protein coupling mediates analgesia while β-arrestin recruitment associates with respiratory depression and constipation. In vitro studies indicate a 12-fold bias toward G-protein activation compared to oxymorphone alone, potentially due to steric constraints imposed by the naltrexonazine moiety that alter receptor conformation [6] [7].
Receptor Heterodimer Modulation: Molecular modeling suggests simultaneous engagement of MOP and δ-opioid receptor (DOP) protomers within dimeric complexes. The oxymorphone component activates MOP, while naltrexonazine antagonizes DOP—a configuration shown to enhance antinociception while reducing tolerance in preclinical models. This effect aligns with research demonstrating improved therapeutic profiles when MOP agonists are co-administered with DOP antagonists [2] [6].
The design capitalizes on the concept of "intrinsic bivalence" where a single molecule maintains:
This multi-receptor engagement profile produces a net analgesic effect while inherently limiting maximal adverse effects through built-in antagonistic components. Unlike sequential-release formulations (e.g., oxycodone/naltrexone combinations), the unified structure ensures coordinated pharmacokinetics and tissue distribution, maintaining the agonist-antagonist ratio throughout elimination [6] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0